![molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5](/img/structure/B3073723.png)
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at position 2 and an amine group at position 4. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It is frequently utilized as a building block for synthesizing bioactive molecules, particularly adenosine receptor antagonists and enzyme inhibitors . Its synthesis typically involves multi-step routes, including cyclocondensation reactions and Suzuki couplings, as evidenced by its role in generating intermediates like anagliptin analogs . Safety data indicate moderate toxicity (oral LD50: Category 4) and eye irritation risks, necessitating careful handling .
Preparation Methods
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often involve solvent-free condensation reactions under microwave irradiation at 160°C for 15 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 of dichlorinated derivatives undergoes selective displacement with nitrogen nucleophiles. In a demonstrated protocol:
This positional selectivity arises from enhanced electrophilicity at C7 due to electron-withdrawing effects of the pyrimidine ring.
Condensation Reactions
The primary amine at position 6 participates in condensations with carbonyl compounds:
Key examples include:
-
β-Dicarbonyl compounds : React with the amine to form fused tetracyclic systems via cyclocondensation under microwave irradiation (120°C, 20 min).
-
Aldehydes : Form Schiff base intermediates that undergo subsequent cyclization to yield imidazo-fused derivatives (e.g., with benzaldehyde in ethanol/HCl).
Halogenation and Functionalization
Directed halogenation enables further derivatization:
Chlorination:
-
PCl₃/POCl₃ : Converts hydroxyl groups to chlorides at positions 5 and 7 (61% yield for 5,7-dichloro intermediate).
Bromination:
-
NBS (N-Bromosuccinimide) : Selective bromination at position 3 under radical conditions (CH₃CN, 70°C).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
Reaction Type | Conditions | Example Product | Efficacy |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-2-methylpyrazolo[1,5-a]pyrimidin-6-amine | 73-85% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N6-Arylated derivatives | 68-78% |
These methods facilitate late-stage diversification for structure-activity relationship studies.
Reductive Amination
The amine group undergoes reductive amination with ketones/aldehydes:
Protocol:
-
React with aldehyde (e.g., 4-pyridinecarboxaldehyde) in MeOH, 25°C, 2 hrs
Acid-Base Reactivity
The amine exhibits basicity (pKa ~8.2) and forms stable hydrochloride salts under HCl/Et₂O conditions, improving solubility for biological testing.
Reaction Optimization Data
Critical parameters influencing yields:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80-120°C | +15-20% |
Catalyst Loading | 5 mol% Pd | Max efficiency |
Solvent Polarity | High (DMF > EtOH) | +10-12% |
Microwave-assisted methods reduce reaction times by 60% compared to conventional heating.
This reactivity profile positions this compound as a critical scaffold for developing kinase inhibitors and antimicrobial agents, with demonstrated applications in IRAK4 and CDK2 inhibition studies.
Scientific Research Applications
Antidiabetic Properties
One of the most notable applications of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine is in the development of antidiabetic medications. This compound serves as a key intermediate in the synthesis of Anagliptin (also known as Arna row spit of fland), a DPP-IV inhibitor approved for treating type II diabetes. Anagliptin works by enhancing insulin secretion and decreasing glucagon levels, thus improving glycemic control .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The scaffold has been associated with selective inhibition of certain protein targets involved in cancer progression. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .
Other Biological Activities
In addition to its antidiabetic and anticancer effects, this compound has been investigated for other biological activities, such as:
- Antileukemic effects
- Antipyretic properties
- Antiparasitic activity
These diverse activities suggest that this compound may have broader implications in pharmacology and therapeutic applications .
Synthesis Optimization
A study highlighted an optimized synthetic method for this compound that achieved over 70% yield using environmentally friendly reagents and conditions conducive to large-scale production. This method enhances accessibility for further research and development in pharmaceutical applications .
Biological Evaluation
Several studies have evaluated the biological activity of this compound derivatives against various cancer cell lines. Results indicated that modifications to the structure could significantly enhance anticancer efficacy while reducing toxicity profiles compared to existing treatments .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, its fluorescence properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors . In biological systems, it may interact with cellular components to exert its effects, although detailed molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine are influenced by its substituents and core structure. Below is a detailed comparison with structurally related compounds:
Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings :
- Electronic Effects : Electron-withdrawing groups like sulfonyl (e.g., 6-(tert-butylsulfonyl) derivatives) enhance metabolic stability but may reduce aqueous solubility .
- Aromatic Interactions : Thienyl substituents improve binding to aromatic residues in enzyme active sites, as seen in anticancer candidates .
Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
Key Findings :
- The pyrazolo[3,4-d]pyrimidine core exhibits higher receptor affinity due to optimized hydrogen bonding with the adenine-binding pocket of adenosine receptors .
- However, synthetic routes for pyrazolo[3,4-d] analogs are more complex, requiring additional steps like nitro reductions .
Triazolo[1,5-a]pyrimidine Derivatives
Key Findings :
- Triazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to the triazole ring, enabling interactions with DNA topoisomerases in cancer cells .
- However, their reduced metabolic stability limits in vivo efficacy compared to pyrazolo[1,5-a]pyrimidines .
Functionalized Derivatives
Key Findings :
- Carboxylic acid derivatives (e.g., anagliptin intermediates) are more water-soluble but require prodrug strategies for membrane permeability .
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazolo and pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The unique structural characteristics contribute to its pharmacological properties.
The biological activity of this compound primarily involves inhibition of specific kinases:
- IRAK4 Inhibition : This compound has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory processes and cancer progression .
- Cyclin-dependent Kinases (CDKs) : Similar pyrazolo derivatives have shown potential in targeting CDKs that are essential for cell cycle regulation .
Biological Activity Overview
The following table summarizes the notable biological activities associated with this compound and related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Pyrazolo derivative | IRAK4 inhibition |
Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo derivative | CDK2 inhibition |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Triazolo derivative | Anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting IRAK4, leading to reduced cytokine production .
- Anticancer Properties : Investigations into its anticancer activity have shown that it can induce apoptosis in cancer cells through CDK inhibition .
- Pharmacokinetics : Studies focusing on the pharmacokinetic profile reveal that compounds in this class exhibit varying solubility and metabolic stability, which are critical for their efficacy as therapeutic agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
Q & A
Q. Basic: What are the standard synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-6-amine?
Methodological Answer:
The synthesis typically involves multi-step sequences starting from substituted pyrazole precursors. For example, a two-step approach begins with methyl ketones (e.g., 1a–g) reacting with amidines or nitriles under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Key intermediates are characterized via IR, -NMR, -NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. Reaction yields (40–53%) depend on substituent compatibility and solvent selection, with methanol and dimethylamine as recoverable byproducts .
Q. Advanced: How can reaction efficiency (RME) be optimized for 7-substituted derivatives?
Methodological Answer:
Optimizing RME requires balancing steric and electronic effects of substituents. For example, electron-withdrawing groups on the 7-position may slow cyclization, necessitating higher temperatures (e.g., reflux in ethanol or toluene). Catalysts like KOH or DBU can accelerate tandem reactions involving chalcones and pyrazole-amines. Green chemistry approaches, such as solvent-free conditions or microwave-assisted synthesis, improve atom economy. Reaction progress should be monitored via TLC or HPLC to identify bottlenecks like incomplete cyclization or byproduct formation .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Mandatory PPE includes nitrile gloves, P95/NIOSH-approved respirators for dust control, and chemical-resistant lab coats. Work should occur in a fume hood to prevent inhalation. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Dispose of waste via certified hazardous waste services, as environmental toxicity data are incomplete .
Q. Advanced: How do structural modifications influence biological activity (e.g., kinase inhibition)?
Methodological Answer:
Modifications at the 3-, 5-, and 7-positions significantly alter target affinity. For instance:
- 3-Phenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., Pim-1 inhibitors).
- 6-Amino substituents improve solubility for in vivo assays.
- 7-Electron-withdrawing groups (e.g., CN, CF) increase metabolic stability.
Structure-activity relationship (SAR) studies should pair combinatorial synthesis (e.g., parallel libraries) with high-throughput screening against target enzymes (e.g., CDK9, BMP receptors). Docking simulations (AutoDock, Schrödinger) guide rational design by predicting binding modes .
Q. Basic: Which spectroscopic techniques are used for characterization?
Methodological Answer:
- -NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- -NMR : Confirms sp-hybridized carbons in the pyrimidine ring (δ 150–160 ppm).
- IR Spectroscopy : Detects NH stretches (~3400 cm) and C≡N groups (2200–2260 cm).
- MS (ESI/HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. Advanced: How to address discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies often arise from tautomerism (e.g., amine-imine equilibria) or residual solvents. Strategies include:
- Variable Temperature NMR : Resolves dynamic exchange broadening.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
- HPLC-PDA-MS : Detects low-level impurities (<0.1%). Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw) to validate assignments .
Q. Basic: What are common biological assays for evaluating this scaffold?
Methodological Answer:
- Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., Pim-1) or colorimetric ADP-Glo™ assays.
- Anticancer Activity : MTT assays using cell lines (e.g., HCT-116, MCF-7) with IC calculations.
- Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure.
- Toxicity Profiling : Ames test for mutagenicity and hERG assays for cardiac risk .
Q. Advanced: How to design a computational workflow for photophysical property prediction?
Methodological Answer:
Geometry Optimization : Use DFT (B3LYP/6-31G*) to minimize energy.
TD-DFT Calculations : Predict absorption/emission wavelengths (S→S transitions).
Solvent Effects : Apply PCM models to simulate DMSO or water environments.
Charge-Transfer Analysis : NBO analysis identifies electron donor/acceptor moieties. Validate with experimental UV-Vis and fluorescence spectra .
Q. Basic: What storage conditions ensure compound stability?
Methodological Answer:
Store under inert gas (N or Ar) at –20°C in amber vials to prevent light-induced degradation. Desiccate to avoid hygroscopic absorption. Stability studies (HPLC monitoring over 6 months) confirm no decomposition under these conditions .
Q. Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman to monitor reaction endpoints.
- Byproduct Recycling : Recover methanol and dimethylamine via distillation .
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDESALKLSRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.